N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Overview
Description
N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide: is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and applications in medicinal chemistry. The structural complexity and functional groups of this compound suggest potential utility in various chemical and biological contexts.
Preparation Methods
Synthetic routes and reaction conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline and allyl isothiocyanate.
Reaction Conditions: Typically, the reaction involves an N-alkylation process, where the isoquinoline derivative is treated with allyl isothiocyanate under basic conditions to form N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.
Industrial Production: The industrial production methods would optimize the yield and purity of the compound, focusing on scalable reaction conditions, solvent recycling, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of reactions it undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.
Reduction: Reduction reactions can target the carbonyl group in the thioamide, converting it to the corresponding amine.
Substitution: Various nucleophiles can attack the electrophilic sites in the molecule, especially in the presence of catalysts or under acidic/basic conditions.
Common reagents and conditions used in these reactions
Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.
Reduction: Common reducing agents include LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution: Various organometallic reagents, strong bases (like NaH), and acids (like HCl) can facilitate substitution reactions.
Major products formed from these reactions
Oxidation products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.
Reduction products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineamine.
Substitution products: Depending on the nucleophile, possible products could include various substituted thioamides or amines.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate for synthesizing other biologically active isoquinoline derivatives.
Biology: Its structural framework may interact with biological macromolecules, making it a candidate for biochemical studies.
Medicine: Given the isoquinoline nucleus' known pharmacological properties, it might be investigated for anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It could find applications in material science for developing new organic compounds with unique properties.
Mechanism of Action
The mechanism by which N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exerts its effects is largely speculative without empirical data, but it is likely to:
Molecular Targets: Engage with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: Affect signaling pathways such as the MAPK/ERK pathway, or interact with transcription factors like NF-κB.
Comparison with Similar Compounds
When compared to other isoquinoline derivatives:
N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline: Lacks the thioamide group, altering its reactivity and potential biological activity.
N-phenylisoquinoline-3-carboxamide: Different substituents result in varied biological properties and synthetic routes.
6,7-dimethoxy-1-phenylisoquinoline: This simpler structure lacks the allyl and thioamide groups, making it less versatile in chemical reactions.
Properties
IUPAC Name |
6,7-dimethoxy-1-phenyl-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-4-11-22-21(26)23-12-10-16-13-18(24-2)19(25-3)14-17(16)20(23)15-8-6-5-7-9-15/h4-9,13-14,20H,1,10-12H2,2-3H3,(H,22,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNPDALGDVOCLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC=C)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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